molecular formula C13H7N3O6 B2736852 1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 309735-46-4

1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No. B2736852
CAS RN: 309735-46-4
M. Wt: 301.214
InChI Key: KLNXLERKYIWYAC-UHFFFAOYSA-N
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Description

Dibenzo[b,f][1,4]oxazepin-11(10H)-ones are a class of organic compounds that contain a dibenzoxazepinone core . They are part of a larger family of compounds known as dibenzoxazepines .


Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepin-11-amines and similar compounds has been achieved through a base-promoted protocol . This process starts from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . Notably, only K3PO4 or K2CO3 was required as the promoter here, and the reaction can be easily performed on a large scale .


Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepin-11(10H)-ones is characterized by a dibenzoxazepinone core . The exact structure can vary depending on the specific isomer .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones typically involve base-promoted reactions . For example, the synthesis of dibenzo[b,f][1,4]oxazepin-11-amines involves a reaction starting from 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f][1,4]oxazepin-11(10H)-ones can vary depending on the specific isomer . Detailed information on the physical and chemical properties of “1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one” specifically was not found in the sources I retrieved.

Scientific Research Applications

Divergent Synthesis of Derivatives

This compound is used in the divergent synthesis of pyrimidine and dibenzo[b,f][1,4]oxazepine (DBO) derivatives . The selectivity of the synthesis can be rationally tuned via the judicious choice of reaction solvents .

Biomass-Involved Strategy for Synthesis

A biomass-involved strategy has been established for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones, acridones, 7,12-dihydrodibenzo[b,e][1,4]oxazocin-6H-ones and dibenzo[b,f]azepin-10(11H)-ones . This process is comprised of the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids to afford a series of multi-functionalized triarylamines .

Base-Promoted Synthesis

An interesting base-promoted protocol for the synthesis of dibenzo[b,f][1,4]oxazepin-11-amines and quinazolinimines has been developed . This process starts from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol .

Fast Proton-Induced Fission

Fast proton-induced fission of 238U has been investigated, and fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated . This research could potentially lead to the production of radioisotopes with applications in medicine, electronics, industry, and other fields .

Applications in Operations Research

While there is no direct mention of Oprea1_031533 in this context, the concept of open science, which emphasizes efforts to make the scientific research process more inclusive, could potentially be applied to research involving this compound .

6. Data Science in Disrupting Illicit Markets Again, while there is no direct mention of Oprea1_031533 in this context, the application of data science in disrupting illicit markets could potentially involve research on this compound .

properties

IUPAC Name

7,9-dinitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O6/c17-13-12-9(16(20)21)5-7(15(18)19)6-11(12)22-10-4-2-1-3-8(10)14-13/h1-6H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNXLERKYIWYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,9-dinitro-5H-benzo[b][1,4]benzoxazepin-6-one

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